molecular formula C9H12O3S2 B12598025 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione CAS No. 626244-80-2

3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione

Cat. No.: B12598025
CAS No.: 626244-80-2
M. Wt: 232.3 g/mol
InChI Key: NZWREJGYTBTIQM-UHFFFAOYSA-N
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Description

3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to a methyloxane ring

Properties

CAS No.

626244-80-2

Molecular Formula

C9H12O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

3-[bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione

InChI

InChI=1S/C9H12O3S2/c1-5-4-6(10)7(8(11)12-5)9(13-2)14-3/h5H,4H2,1-3H3

InChI Key

NZWREJGYTBTIQM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(=C(SC)SC)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione typically involves the reaction of Meldrum’s acid with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions generally include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 100°C.

    Solvent: Common solvents used include dimethylformamide (DMF) or other polar aprotic solvents.

    Base: Potassium carbonate or other strong bases are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of heterocyclic compounds and other complex molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the redox state of biological systems. Additionally, the compound can act as a nucleophile or electrophile in different biochemical pathways, modulating enzyme activity and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[Bis(methylsulfanyl)methylidene]-2,4-pentanedione: Similar structure but with a pentanedione core instead of an oxane ring.

    5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Another derivative with a dioxane ring.

Uniqueness

3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.

Biological Activity

3-[Bis(methylsulfanyl)methylidene]-6-methyloxane-2,4-dione, also known by its CAS number 626244-80-2, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Property Value
CAS No.626244-80-2
Molecular FormulaC9H12O3S2
Molecular Weight232.3 g/mol
IUPAC NameThis compound
InChI KeyNZWREJGYTBTIQM-UHFFFAOYSA-N
Canonical SMILESCC1CC(=O)C(=C(SC)SC)C(=O)O1

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of Meldrum’s acid with carbon disulfide in the presence of a strong base like potassium carbonate. The reaction is conducted at elevated temperatures (around 100°C) using polar aprotic solvents such as dimethylformamide (DMF) .

Major Reactions:

  • Oxidation : Methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
  • Reduction : The compound can be reduced to yield thiols or other sulfur-containing species.
  • Substitution : It can undergo nucleophilic substitution reactions .

Antiviral and Anticancer Properties

Recent studies have highlighted the potential of this compound as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for antiviral and anticancer therapies.

  • Antiviral Activity : The compound has shown promise in inhibiting viral replication through modulation of redox states in infected cells. This effect is attributed to its ability to participate in redox reactions due to the methylsulfanyl groups .
  • Anticancer Activity : Research indicates that this compound may inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been associated with the inhibition of mTORC1 signaling pathways, which are crucial for tumor growth .

The mechanism by which this compound exerts its biological effects involves:

  • Redox Modulation : The compound influences the redox state within cells, potentially altering enzyme activities and signaling pathways.
  • Nucleophilic and Electrophilic Interactions : It can act as both a nucleophile and an electrophile, allowing it to participate in various biochemical reactions that modulate cellular functions .

Case Studies

A study published in Molecules highlighted the effectiveness of this compound in preclinical models of viral infections. The results demonstrated a significant reduction in viral load when treated with varying concentrations of this compound .

Another investigation focused on its anticancer properties revealed that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, we can look at its structural analogs:

Compound Name Structure Type Biological Activity
3-[Bis(methylsulfanyl)methylidene]-2,4-pentanedionePentanedione coreAntiviral and anticancer activity
5-[Bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dioneDioxane ringLimited studies; potential similar activity
3-(Methylthio)-4-hydroxycoumarinCoumarin derivativeAntioxidant and anti-inflammatory properties

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